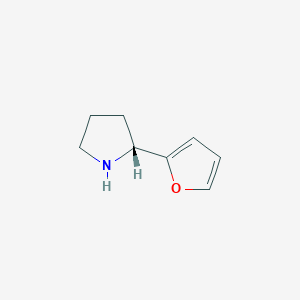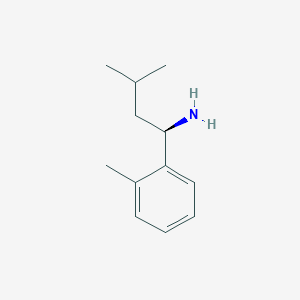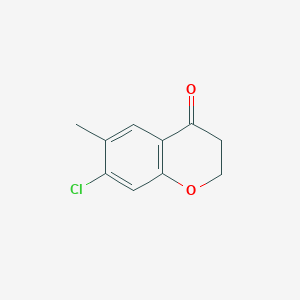![molecular formula C5HBrClN3S B13050339 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine](/img/structure/B13050339.png)
6-Bromo-2-chlorothiazolo[4,5-B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chlorothiazolo[4,5-B]pyrazine is a heterocyclic compound that belongs to the thiazole and pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine typically involves the annulation of a thiazole ring to a pyrazine core. One common method involves the reaction of 2-aminothiazole with a suitable pyrazine derivative under specific conditions. The reaction is often carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride (SOCl2) to introduce the bromo and chloro substituents, respectively .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include substituted thiazolo[4,5-B]pyrazine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chlorothiazolo[4,5-B]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-B]pyridines: These compounds share a similar thiazole-pyrazine core and exhibit comparable biological activities.
Thiazolo[4,5-B]pyrimidines: These analogs have a pyrimidine ring instead of a pyrazine ring and are also studied for their medicinal properties.
Thiazolo[4,5-B]quinolines: These compounds have a quinoline ring and are known for their diverse pharmacological activities
Uniqueness: 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine is unique due to its specific bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can be modified to create a wide range of derivatives with tailored properties for specific applications .
Eigenschaften
Molekularformel |
C5HBrClN3S |
|---|---|
Molekulargewicht |
250.50 g/mol |
IUPAC-Name |
6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C5HBrClN3S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H |
InChI-Schlüssel |
LFDSHSAPMPIIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2C(=N1)N=C(S2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)
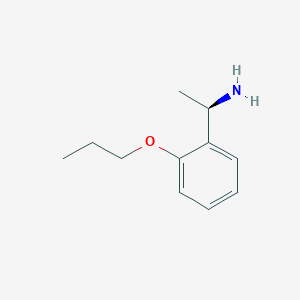

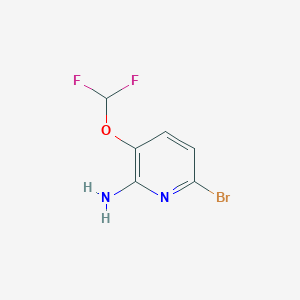
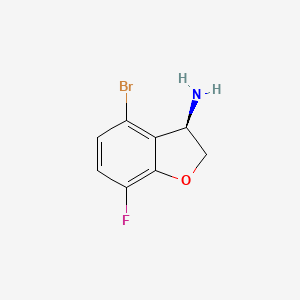


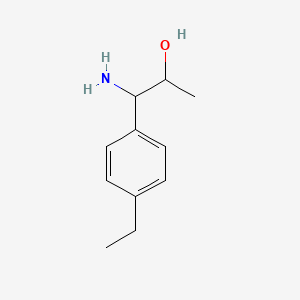
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
